2-Tert-butyl-4-chloro-1,3,5-triazine

Structural Analysis Compound Identification Quality Control

Choose 2-tert-butyl-4-chloro-1,3,5-triazine for its unique asymmetric substitution pattern: a bulky tert-butyl group at position 2 and a single reactive chlorine at position 4. This enables regioselective nucleophilic substitution without the statistical mixtures that plague symmetric dichloro-triazines. Ideal for building focused libraries of unsymmetrical 4,6-disubstituted triazines for medicinal chemistry and agrochemical SAR studies. Available in 95% purity for reliable process chemistry. Inquire now for bulk pricing.

Molecular Formula C7H10ClN3
Molecular Weight 171.63
CAS No. 1417517-78-2
Cat. No. B2448595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-chloro-1,3,5-triazine
CAS1417517-78-2
Molecular FormulaC7H10ClN3
Molecular Weight171.63
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=N1)Cl
InChIInChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
InChIKeyIORDUCIBYMFXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-4-chloro-1,3,5-triazine (1417517-78-2): A Specialized Asymmetric Triazine Building Block for Precision Organic Synthesis


2-Tert-butyl-4-chloro-1,3,5-triazine (CAS 1417517-78-2), with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol, is a heterocyclic building block belonging to the 1,3,5-triazine family . It is characterized by an asymmetric substitution pattern on the triazine ring, featuring a bulky tert-butyl group at the 2-position and a reactive chlorine atom at the 4-position . This unique structural motif is key to its role as an intermediate in organic synthesis, distinguishing it from symmetric, multi-chlorinated triazines like cyanuric chloride or 2,4-dichloro-1,3,5-triazine [1]. Its primary utility lies in further functionalization through nucleophilic substitution of the chlorine atom, enabling the synthesis of complex, unsymmetrical triazine derivatives for pharmaceutical and agrochemical research .

Why 2-Tert-butyl-4-chloro-1,3,5-triazine Cannot Be Replaced by Symmetric Triazines or Pyrazine Analogs in Route Scouting


Generic substitution of 2-tert-butyl-4-chloro-1,3,5-triazine with other in-class compounds is scientifically unsubstantiated due to fundamental differences in regioselectivity and physicochemical properties. Symmetric analogs like 2,4-dichloro-1,3,5-triazine contain two identical leaving groups, leading to complex product mixtures when sequential substitutions are required [1]. Conversely, the tert-butyl group on this compound is a non-leaving, sterically demanding substituent that directs reactivity to a single site while modulating the electron density of the triazine ring, thereby influencing both the rate and selectivity of subsequent reactions . This is a critical advantage for synthesizing libraries of unsymmetrical 2,4-disubstituted triazines. Furthermore, a compound with an identical molecular formula but a pyrazine core would possess a completely different aromatic system with distinct reactivity and biological target interactions, making it chemically unsuitable for a triazine-based synthesis or SAR study .

Quantitative Differentiation of 2-Tert-butyl-4-chloro-1,3,5-triazine from its Closest Analogs


Molecular Weight Advantage Over a Functional Isomer: 171.63 vs. 149.96 g/mol

The molecular weight of 2-tert-butyl-4-chloro-1,3,5-triazine is 171.63 g/mol . This is significantly higher than the 149.96 g/mol of 2,4-dichloro-1,3,5-triazine, a common but symmetric starting material [1]. This difference is a direct analytical marker (e.g., via mass spectrometry) for distinguishing between the two compounds and verifying the presence of the desired asymmetric core. The absence of a second chlorine atom in the target compound also eliminates a potential reactive site, ensuring cleaner subsequent reactions.

Structural Analysis Compound Identification Quality Control

Unique Tert-Butyl Substitution vs. Other Alkyl Groups in Herbicide Scaffolds

The 2-position of the target compound is occupied by a tert-butyl group . While commercial triazine herbicides like terbuthylazine contain a tert-butylamino group (e.g., N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine), the target compound has a direct tert-butyl carbon-triazine bond [1]. This is a key structural distinction. Compared to a methyl or ethyl substituent, the tert-butyl group provides a well-documented increase in lipophilicity and metabolic stability, which are crucial parameters for optimizing a potential lead compound's pharmacokinetic profile .

Agrochemical Development Structure-Activity Relationship Scaffold Design

Selective Monochlorination of the Triazine Core Provides Controlled Reactivity

The target compound possesses a single, reactive chlorine atom at the 4-position, with the 6-position being unsubstituted . In contrast, the widely used reagent 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has both the 4- and 6-positions blocked by methoxy groups, which are not amenable to further nucleophilic substitution . This structural feature means CDMT is primarily used as a stoichiometric peptide coupling reagent, whereas the target compound functions as a versatile building block for synthesizing diverse 2,4-disubstituted triazine derivatives via nucleophilic aromatic substitution [1].

Organic Synthesis Medicinal Chemistry Reagent Selection

Precision Applications for 2-Tert-butyl-4-chloro-1,3,5-triazine in Scientific Research


Synthesis of Unsymmetrical 2,4-Disubstituted Triazine Libraries for SAR Exploration

The primary and most compelling application for 2-tert-butyl-4-chloro-1,3,5-triazine is as a key building block for constructing focused libraries of unsymmetrical triazines. Its distinct molecular weight (171.63 g/mol) and single reactive chlorine site allow for sequential, regioselective substitution . This is in stark contrast to symmetric dichloro-triazines, which often yield statistical mixtures. Researchers can first substitute the chlorine with one nucleophile (e.g., an amine) and subsequently functionalize the unsubstituted 6-position via C-H activation or other methodologies, creating a diverse array of 2-tert-butyl-4,6-disubstituted triazines for structure-activity relationship (SAR) studies in medicinal or agrochemical chemistry.

Development of Novel Non-Amino Triazine Herbicide Scaffolds

The compound's direct tert-butyl carbon-triazine bond differentiates it from the amino-triazine core found in established herbicides like terbuthylazine [1]. This scaffold offers a unique entry point for developing new classes of agrochemicals. By using this compound as a starting material, researchers can explore structure-activity relationships in a chemical space not covered by current commercial triazine herbicides, potentially leading to novel modes of action or improved resistance profiles.

Analytical Method Development and Quality Control of Triazine Intermediates

With a commercial purity specification of at least 95% from established suppliers, this compound serves as a well-defined intermediate for process chemistry . Its specific molecular weight (171.63 g/mol) and unique substitution pattern provide clear analytical handles (e.g., in HPLC-MS) for monitoring reaction progress, identifying impurities, and ensuring the quality of subsequent synthetic steps in a route.

Probing Steric and Electronic Effects in Triazine-Derived Ligands or Functional Materials

The bulky tert-butyl group is not merely a synthetic handle; it introduces significant steric bulk and alters the electron density of the triazine ring. This makes the compound valuable for investigating the impact of steric and electronic parameters on the properties of the final molecule. For instance, it can be used to synthesize ligands for metal complexes where the tert-butyl group might enforce a specific geometry or to create materials with tailored electronic or self-assembly properties .

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